2-(Cyclohexylmethyl)-6-(methylamino)phenol
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Overview
Description
2-(Cyclohexylmethyl)-6-(methylamino)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a cyclohexylmethyl group and a methylamino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-6-(methylamino)phenol can be achieved through several methods. One common approach involves the alkylation of 2-methylaminophenol with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of phase-transfer catalysts can facilitate the alkylation reaction, leading to higher conversion rates .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylmethyl)-6-(methylamino)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
2-(Cyclohexylmethyl)-6-(methylamino)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylmethyl)-6-(methylamino)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)phenol: Lacks the cyclohexylmethyl group, making it less hydrophobic.
2-(Cyclohexylmethyl)phenol: Lacks the methylamino group, affecting its basicity and reactivity.
Uniqueness
The combination of these functional groups enhances its solubility, reactivity, and biological activity compared to similar compounds .
Properties
Molecular Formula |
C14H21NO |
---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-(cyclohexylmethyl)-6-(methylamino)phenol |
InChI |
InChI=1S/C14H21NO/c1-15-13-9-5-8-12(14(13)16)10-11-6-3-2-4-7-11/h5,8-9,11,15-16H,2-4,6-7,10H2,1H3 |
InChI Key |
OJTLQDJNDDOXEO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC(=C1O)CC2CCCCC2 |
Origin of Product |
United States |
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